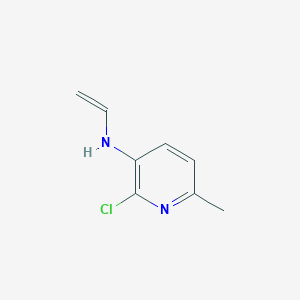![molecular formula C5H10N4S B13160768 1-[2-(Methylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13160768.png)
1-[2-(Methylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(Methylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
The synthesis of 1-[2-(Methylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is typically carried out in the presence of a copper(I) catalyst under mild conditions. The reaction conditions include using solvents such as water or a mixture of water and an organic solvent, and the reaction is usually performed at room temperature or slightly elevated temperatures.
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include using continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes.
化学反応の分析
1-[2-(Methylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones. Common oxidizing agents for this reaction include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The triazole ring can undergo reduction reactions, typically using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The amino group on the triazole ring can participate in nucleophilic substitution reactions. For example, it can react with alkyl halides to form N-alkylated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the triazole ring can lead to partially or fully reduced triazole derivatives.
科学的研究の応用
1-[2-(Methylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound can be used as a probe to study biological processes, such as enzyme activity and protein interactions, due to its ability to form stable complexes with metal ions.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence, for use in electronic devices or sensors.
作用機序
The mechanism of action of 1-[2-(Methylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The triazole ring can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes or disrupt metal-dependent biological processes. Additionally, the amino group and methylsulfanyl group can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the compound’s binding affinity and specificity for its targets.
類似化合物との比較
1-[2-(Methylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine can be compared with other similar compounds, such as:
1-[2-(Methylsulfanyl)ethyl]cyclohexane-1-carbaldehyde: This compound contains a cyclohexane ring instead of a triazole ring, which can lead to different chemical reactivity and biological activity.
2-Methylsulfanyl-1,4-dihydropyrimidines: These compounds have a pyrimidine ring instead of a triazole ring, which can affect their electronic properties and interactions with biological targets.
4-Hydroxy-2-quinolones: These compounds contain a quinolone ring, which can confer different pharmacological properties compared to triazole derivatives.
The uniqueness of this compound lies in its triazole ring, which provides a versatile scaffold for chemical modifications and interactions with various molecular targets. This makes it a valuable compound for research and development in multiple scientific disciplines.
特性
分子式 |
C5H10N4S |
|---|---|
分子量 |
158.23 g/mol |
IUPAC名 |
1-(2-methylsulfanylethyl)triazol-4-amine |
InChI |
InChI=1S/C5H10N4S/c1-10-3-2-9-4-5(6)7-8-9/h4H,2-3,6H2,1H3 |
InChIキー |
XZRSBCHOKNYYJX-UHFFFAOYSA-N |
正規SMILES |
CSCCN1C=C(N=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-[(Diethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine](/img/structure/B13160736.png)
![N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-1H-imidazole-1-carboxamide](/img/structure/B13160748.png)

![7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-ol](/img/structure/B13160756.png)
![Octahydro-1H-cyclopenta[C]pyridin-5-amine](/img/structure/B13160760.png)

![(1R)-1-(7-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine](/img/structure/B13160777.png)

